![molecular formula C23H21N3O3S B4578444 N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea

説明

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to "N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea," typically involves the reaction of isocyanates with amines or other related methodologies that allow for the introduction of specific substituents on the urea backbone. These synthetic approaches are designed to achieve high yields and selectivity for desired functional groups (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

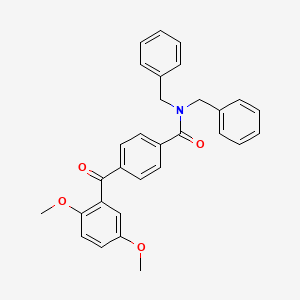

Molecular Structure Analysis

Molecular structure analysis of urea derivatives is crucial for understanding their chemical behavior and interaction with biological targets. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are often employed to elucidate the three-dimensional structure and electronic properties of these compounds. These analyses reveal the planarity or non-planarity of the molecule, the presence of intramolecular hydrogen bonds, and how these features affect the molecule's reactivity and interaction with other molecules (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

科学的研究の応用

Antitumor Activity

Research has identified derivatives of the N-(3,4-dimethoxyphenyl) urea class as potent inhibitors of DNA topoisomerases, critical enzymes for DNA replication and cell division. This activity suggests their potential as antiproliferative agents against cancer cells. For instance, studies on new asymmetric ureas and thioureas have shown significant cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells, highlighting their promising antiproliferative action (Esteves-Souza et al., 2006). Additionally, unsymmetrical 1,3-disubstituted ureas exhibited anticancer activities, with certain compounds showing in vitro antitumor activity against a prostate cancer cell line (Mustafa et al., 2014).

Plant Somatic Embryogenesis

Diphenylurea derivatives have been explored for their ability to induce somatic embryogenesis in Citrus species. These compounds, including N-phenyl-N'-benzothiazol-6-ylurea (PBU), have shown to stimulate the induction of somatic embryos, presenting a novel approach to enhancing plant embryogenic performance compared to traditional cytokinins (Carra et al., 2006).

Enzyme Inhibition

Urea derivatives have also been investigated for their enzyme inhibition properties. A study focusing on unsymmetrical 1,3-disubstituted ureas revealed their inhibitory effects on urease, β-glucuronidase, and snake venom phosphodiesterase enzymes. This enzyme inhibition capability suggests potential applications in treating diseases related to these enzymes' malfunctions (Mustafa et al., 2014).

Corrosion Inhibition

In the field of materials science, urea derivatives have been evaluated for their effectiveness as corrosion inhibitors. These compounds have been shown to form protective layers on metal surfaces, significantly reducing corrosion in acidic environments. This research opens up potential applications in protecting industrial machinery and infrastructure from corrosive damage (Mistry et al., 2011).

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-4-10-18-21(12-14)30-22(26-18)15-5-7-16(8-6-15)24-23(27)25-17-9-11-19(28-2)20(13-17)29-3/h4-13H,1-3H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNXBGQXKOTXHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2,4-dichlorophenyl)-4-{[4-(dimethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4578361.png)

![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]benzamide](/img/structure/B4578427.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![methyl 5-ethyl-2-({[(1-methyl-4-piperidinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4578453.png)

![4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)